Higher Michael Addition Yield with Trifluoronitroalkene
In the seminal synthesis study by Molteni et al. (2006), the target compound (designated 3i) was obtained via Michael addition of morpholine-derived enamine 7c to 3,3,3-trifluoro-1-nitropropene (1a) in 78% isolated yield. The parent cyclopentanone-pyrrolidine enamine adduct (3a) gave only 70% under the same conditions. The 8-percentage-point yield advantage was attributed to the reduced tendency of enamine 7c to form the double-addition by-product 8a, which consumed approximately 15% of the starting material for 7a [1].
| Evidence Dimension | Isolated yield of β-trifluoromethyl γ-nitroketone via enamine Michael addition |
|---|---|
| Target Compound Data | 78% (compound 3i; enamine 7c + nitroalkene 1a) |
| Comparator Or Baseline | Compound 3a: 70% (enamine 7a + nitroalkene 1a); Compounds 3j–3l (cyclohexanone/acetone-derived): 55–68% |
| Quantified Difference | 3i vs. 3a: +8 absolute percentage points; 3i vs. the next highest analog (3l, 68%): +10 points |
| Conditions | Enamine (0.63 mmol) in dry CH₂Cl₂ at RT, 2 hr; product 3i purified by flash chromatography (n-Hex/EtOAc 8:2, Rf = 0.35) |
Why This Matters
For procurement teams sourcing bulk intermediates for scale-up, a consistently higher isolated yield (78% vs 55–70%) translates to lower cost-per-gram and fewer purification cycles, directly impacting the economics of multi-step synthetic routes.
- [1] Molteni, M., Consonni, R., Giovenzana, T., Malpezzi, L., & Zanda, M. (2006). New functionalized, differently fluorinated building-blocks via Michael addition to γ-fluoro-α-nitroalkenes. Journal of Fluorine Chemistry, 127(7), 901–908. View Source
